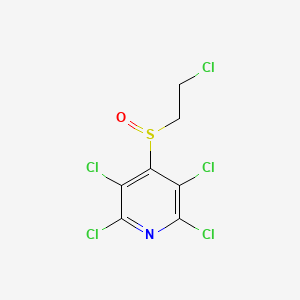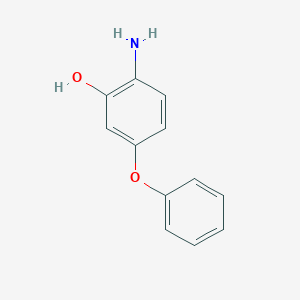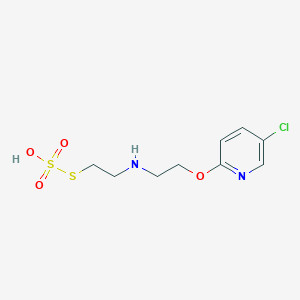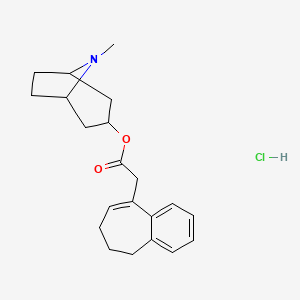
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tropane ring system fused with a benzocycloheptene moiety, making it a subject of study in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Tropane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzocycloheptene Moiety: This step involves the coupling of the tropane ring with a benzocycloheptene derivative, often using palladium-catalyzed cross-coupling reactions.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetate ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反应分析
Types of Reactions
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce double bonds or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
科学研究应用
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: The compound’s interaction with biological molecules makes it a valuable tool in biochemical studies.
Medicine: Potential therapeutic applications are being explored, particularly in the field of neuropharmacology.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and context.
相似化合物的比较
Similar Compounds
- 3-Methoxy-9-oxo-8,9-dihydro-7H-benzocycloheptene-6-carboxylic acid ethyl ester
- 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo 7annulene-2-carboxylic acid
Uniqueness
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride is unique due to its specific combination of the tropane ring and benzocycloheptene moiety
属性
CAS 编号 |
40494-45-9 |
|---|---|
分子式 |
C21H28ClNO2 |
分子量 |
361.9 g/mol |
IUPAC 名称 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(8,9-dihydro-7H-benzo[7]annulen-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-22-17-10-11-18(22)14-19(13-17)24-21(23)12-16-8-3-2-6-15-7-4-5-9-20(15)16;/h4-5,7-9,17-19H,2-3,6,10-14H2,1H3;1H |
InChI 键 |
BKHSZWCXVZDZEP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CCCCC4=CC=CC=C43.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


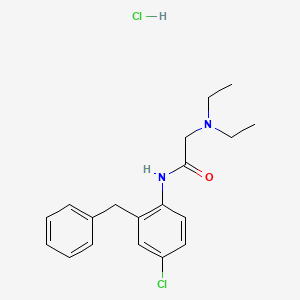


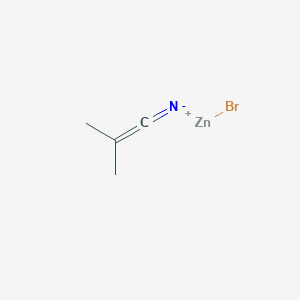
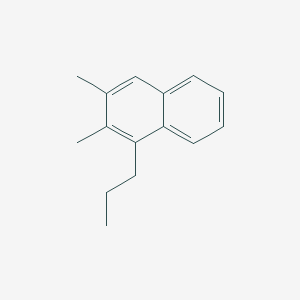
![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
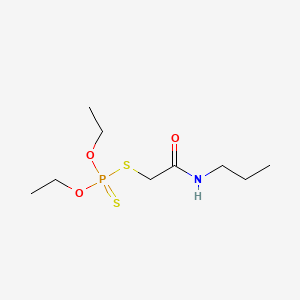
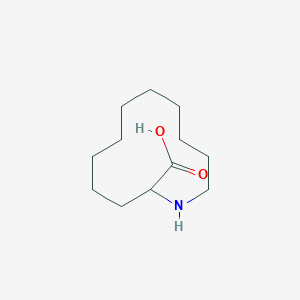
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
